molecular formula C9H10N2O2 B13989165 7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol

7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol

Cat. No.: B13989165
M. Wt: 178.19 g/mol
InChI Key: FZFXZHIIUVGODI-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-methoxy-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-11-8-6(10-9(11)12)4-3-5-7(8)13-2/h3-5H,1-2H3,(H,10,12)

InChI Key

FZFXZHIIUVGODI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions to form the benzimidazole ring. The reaction typically requires a catalyst such as polyphosphoric acid and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2-Hydroxybenzimidazole

Comparison

Compared to these similar compounds, 7-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility and ability to interact with biological targets, making it a promising candidate for further research and development.

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